methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Description
Historical Context of Cyanoacrylate Derivatives in Organic Chemistry
The development of cyanoacrylate chemistry traces its origins to the early 1940s during World War II, when researchers at Eastman Kodak Company were investigating materials for military applications. Dr. Harry Coover, working at Kodak Research Labs in 1942, initially discovered cyanoacrylates while attempting to develop clear plastic gun sights for wartime use. This accidental discovery revealed compounds that exhibited extraordinary adhesive properties, though they were initially deemed unsuitable for their intended military applications due to their tendency to adhere to everything they contacted.
The rediscovery and commercialization of cyanoacrylates occurred nearly a decade later in 1951, when Dr. Harry Coover and his colleague Dr. Fred Joyner, now working at Tennessee Eastman Chemical Company, were researching heat-resistant polymers for jet canopies. During these investigations, a research student synthesized ethyl cyanoacrylate and accidentally bonded two expensive glass prisms together while measuring the compound's refractive index. This incident led Coover to recognize the true commercial potential of cyanoacrylates, ultimately resulting in the first commercial cyanoacrylate adhesive, marketed as "Eastman 910" in 1958.
The synthesis of cyanoacrylate compounds is fundamentally based on the Knoevenagel reaction, which involves the condensation of formaldehyde with alkyl cyanoacetates. This reaction proceeds through the formation of an enolate from the alkyl cyanide, followed by nucleophilic attack on the electrophilic carbon of formaldehyde, and subsequent elimination of the hydroxyl group to form the final cyanoacrylate product. The industrial production process requires careful control due to the extreme reactivity of the monomers in the presence of bases, necessitating polymerization followed by thermal cracking to recover pure monomer through distillation.
The polymerization mechanism of cyanoacrylates involves rapid anionic polymerization initiated by weak bases, particularly hydroxyl ions present in trace amounts of water. The reaction proceeds through initiation, propagation, and termination steps, where the initial nucleophilic attack creates a stabilized carbanion through resonance with both the cyano and ester groups. This unique reactivity pattern has made cyanoacrylate derivatives valuable not only as adhesives but also as synthetic intermediates in organic chemistry.
Structural Significance of Substituted Propenoates
This compound belongs to the class of α,β-unsaturated carbonyl compounds, specifically α,β-unsaturated esters, which are characterized by the conjugation of a carbonyl group with an alkene moiety. This structural arrangement confers unique electronic properties that significantly influence the compound's reactivity and spectroscopic characteristics. The presence of the cyano group at the α-position and the 4-chlorophenyl substituent at the β-position creates a highly polarized system with distinct electrophilic sites.
The molecular structure of this compound exhibits several key features that determine its chemical behavior. The compound contains a cyanoacrylate functional group, consisting of both a nitrile group and an ester group, which creates a highly electron-deficient system susceptible to nucleophilic attack. The SMILES notation COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N illustrates the spatial arrangement of these functional groups and their relationship to the chlorinated aromatic ring.
Table 1: Physical and Chemical Properties of this compound
The stereochemistry of this compound presents an important aspect of its structural complexity. The compound exists in both E and Z geometric isomers, with the Z-configuration (CAS 144478-31-9) being particularly well-characterized. The E-isomer corresponds to the more thermodynamically stable configuration, while the Z-isomer exhibits distinct physical properties, including a defined melting point range of 125-126°C.
The α,β-unsaturated ester system in this compound exhibits characteristic reactivity patterns that differentiate it from saturated carbonyl compounds. Unlike simple carbonyls, α,β-unsaturated systems are susceptible to nucleophilic attack at the β-carbon through a mechanism known as vinylogous addition. This reactivity is enhanced by the presence of the electron-withdrawing cyano group, which further activates the alkene moiety toward nucleophilic attack.
Research into the mass spectral fragmentation patterns of substituted 3-phenylpropenoates has revealed important insights into the structural behavior of compounds like this compound. Studies involving thirty halogen-substituted 3-phenylpropenoate-related structures demonstrated that compounds with chlorine substitution in the ortho position of the phenyl ring exhibit selective halogen loss during electron ionization mass spectrometry. However, the para-chloro substitution pattern in this compound results in different fragmentation behavior, typically involving ester cleavage with loss of 45 daltons rather than selective chlorine elimination.
The electronic properties of the 4-chlorophenyl substituent significantly influence the overall reactivity of the compound. The chlorine atom in the para position acts as an electron-withdrawing group through its inductive effect while simultaneously providing weak electron donation through resonance, creating a balanced electronic environment that affects both the ground state stability and excited state properties of the molecule. This electronic modulation is reflected in the compound's spectroscopic properties, particularly in ultraviolet absorption where conjugation between the aromatic ring and the α,β-unsaturated system results in bathochromic shifts characteristic of extended conjugation.
Table 2: Comparative Analysis of Substituted 3-Phenylpropenoate Derivatives
The preparation of α,β-unsaturated esters like this compound typically involves condensation reactions between appropriate carbonyl compounds and activated methylene compounds. The Knoevenagel condensation represents the most common synthetic approach, utilizing the reaction between 4-chlorobenzaldehyde and methyl cyanoacetate in the presence of a basic catalyst. Alternative methods include the use of boronic acid catalysis for the condensation of ketene dialkyl acetals with aldehydes, which provides high stereoselectivity for the E-isomer formation.
The structural significance of substituted propenoates extends beyond their immediate chemical properties to encompass their role as synthetic intermediates in pharmaceutical and agrochemical development. The combination of the electron-deficient α,β-unsaturated system with the strategically positioned chlorine substituent provides multiple sites for further chemical modification, making these compounds valuable building blocks for the synthesis of more complex molecular architectures. The presence of both electrophilic and nucleophilic sites within the same molecule enables diverse reaction pathways, including cycloaddition reactions, Michael additions, and aromatic substitution processes, thereby expanding their utility in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKZVIGENYNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351798 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54440-99-2 | |
| Record name | Methyl 3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54440-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 3-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the reaction conditions and reagents used .
Scientific Research Applications
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group and chlorophenyl group play crucial roles in its reactivity and binding affinity. These interactions can lead to the inhibition of certain enzymes or the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate and analogous compounds:
Key Findings:
Electronic Effects: The 4-chlorophenyl group in the target compound enhances electrophilicity, favoring nucleophilic attack at the β-position. In contrast, methoxy or dimethoxy substituents (e.g., ) reduce reactivity by donating electrons to the aromatic system . The cyano group significantly increases polarization of the α,β-unsaturated system, distinguishing the target compound from non-cyano analogs like methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate .
Steric and Solubility Considerations :
- Methyl esters (e.g., target compound, ) generally exhibit higher polarity and faster hydrolysis rates than ethyl esters ().
- Bulky substituents, such as butoxy (), reduce solubility in aqueous media but may improve lipid membrane permeability .
Crystallographic Behavior: Syn-periplanar conformations observed in ethyl 2-cyano-3-(4-methoxyphenyl)propanoate () suggest similar packing patterns for the target compound, influenced by hydrogen bonding and van der Waals interactions . Software like SHELXL and ORTEP-3 () are critical for resolving such structural details, enabling precise comparisons of bond angles and torsion angles across derivatives .
Synthetic Utility: The target compound’s methyl ester and chloro substituent make it a versatile precursor for pharmaceuticals, where controlled hydrolysis or aminolysis can yield carboxylic acids or amides, respectively . Ethyl analogs (e.g., ) are preferred in industrial settings for their stability under prolonged storage .
Biological Activity
Methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate, also known as a cyanoacrylate derivative, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicine and industry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyano Group : Contributes to electrophilic reactivity.
- Chlorophenyl Group : Enhances binding affinity to biological targets.
- Ester Functionality : Can undergo hydrolysis to release biologically active metabolites.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's reactivity is influenced by its functional groups:
- Electrophilic Nature : The cyano group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The chlorophenyl moiety may enhance the compound's ability to bind to various proteins, modulating their functions in biochemical pathways.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as a potential therapeutic agent in treating infections.
- Anticancer Properties : Preliminary data suggest that this compound may possess anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, indicating potential use in cancer therapy.
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in targeting diseases such as cancer .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound, yielding promising results:
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to fully understand its safety profile in vivo.
Q & A
Basic: What synthetic methodologies are validated for methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate?
The compound can be synthesized via lithium salt intermediates reacting with acylating agents. For example, ethyl acetoacetate lithium salt reacted with (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride under anhydrous conditions yields structurally analogous esters. Key parameters include temperature control (60–80°C) and inert atmospheres to prevent side reactions. Yields exceeding 75% are achievable with recrystallization in ethanol .
Advanced: How does X-ray crystallography resolve stereochemical ambiguities in this compound?
Single-crystal X-ray diffraction confirms spatial arrangements, such as the Z/E configuration. For related chlorophenyl-cyano esters, the Z-isomer shows a dihedral angle of 15–25° between the chlorophenyl and cyano groups, while the E-isomer exhibits angles >45°. Hydrogen bonding networks (e.g., C=O⋯H–N) further stabilize the crystal lattice .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- IR Spectroscopy : Cyano (C≡N) stretches at 2200–2250 cm⁻¹ and ester (C=O) at 1700–1750 cm⁻¹.
- NMR : ¹H NMR shows aromatic protons as doublets (δ 7.2–7.8 ppm) and the ester methyl group as a singlet (δ 3.6–3.8 ppm). ¹³C NMR confirms the cyano carbon at δ 115–120 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z (e.g., 235.05 for C₁₁H₈ClNO₂).
Advanced: How do substituent electronic effects influence reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., 4-Cl) deactivate the phenyl ring, reducing electrophilic substitution rates. Hammett analysis (σ = +0.23 for Cl) predicts slower hydrolysis compared to electron-donating groups (e.g., -OCH₃). For example, 4-Cl derivatives exhibit 50% slower ester hydrolysis in alkaline conditions than 4-methoxy analogs .
Advanced: How can researchers address contradictory yield data in published syntheses?
Discrepancies often arise from solvent polarity, catalysts, or purification methods. For instance:
- Using DMF instead of THF improves yields by 15% due to better solubility of intermediates.
- HPLC purity assessment (≥98%) minimizes side-product interference. Replicating inert conditions (N₂ atmosphere) reduces oxidation byproducts .
Basic: What experimental designs are recommended for evaluating biological activity?
- Randomized Block Design : Test concentrations (1–100 µM) across cell lines in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity).
- Enzyme Assays : Measure IC₅₀ for targets like COX-2 using ELISA or fluorometric methods. For example, related chlorophenyl esters show IC₅₀ values of 10–50 µM against inflammatory enzymes .
Advanced: What computational tools predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites. For this compound, the LUMO is localized on the cyano group, favoring nucleophilic attacks at the β-position. MD simulations further validate solvent effects on reaction pathways .
Basic: What are the stability protocols for long-term storage?
- pH Stability : Degrades rapidly at pH <2 (acidic hydrolysis) and pH >10 (saponification).
- Storage : Anhydrous ethanol at 4°C reduces decomposition to <5% over 6 months. Avoid UV exposure to prevent photodegradation of the cyano group .
Advanced: How does comparative structural analysis inform SAR studies?
A table of analogs reveals substituent effects:
| Compound | Substituent | LogP | IC₅₀ (COX-2, µM) |
|---|---|---|---|
| 4-Cl derivative | Cl | 2.8 | 12.5 |
| 4-F derivative | F | 2.5 | 18.7 |
| 4-OCH₃ derivative | OCH₃ | 1.9 | 35.2 |
Chlorine’s higher lipophilicity (LogP) correlates with enhanced membrane permeability and lower IC₅₀ .
Advanced: What mechanistic insights explain solvent-dependent acylation outcomes?
Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating acylation. In contrast, protic solvents (e.g., MeOH) solvate nucleophiles, reducing reactivity. For example, DMF increases acylation rates by 3-fold compared to THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
